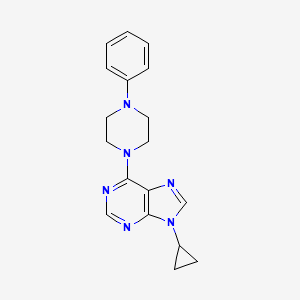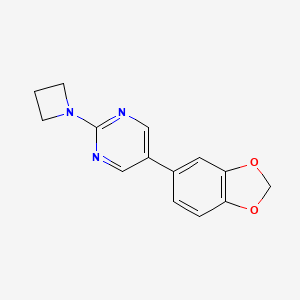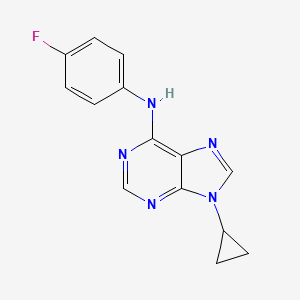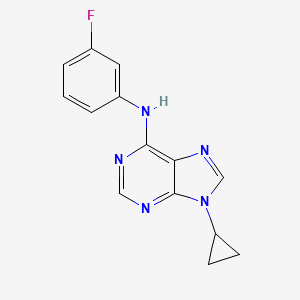
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine (CPPP) is an organic compound with a wide variety of applications in scientific research. It is a purine derivative that has been studied extensively in the fields of biochemistry, physiology, and pharmacology. CPPP has been found to be a potent inhibitor of a number of enzymes, including cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). It has also been used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression.
科学的研究の応用
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been used in a variety of scientific research applications, including the study of the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. It has also been used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain.
作用機序
The mechanism of action of 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is not fully understood. However, it is believed to act as a potent inhibitor of both COX-2 and 5-LOX. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase.
Biochemical and Physiological Effects
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have a number of biochemical and physiological effects. It has been shown to inhibit the activity of COX-2 and 5-LOX, which are involved in the production of pro-inflammatory mediators. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has also been found to inhibit the activity of certain enzymes involved in the metabolism of purine derivatives, such as xanthine oxidase and adenosine deaminase. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has been found to have anti-tumor effects and to inhibit the growth of certain cancer cell lines.
実験室実験の利点と制限
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine has a number of advantages for use in laboratory experiments. It is a potent inhibitor of both COX-2 and 5-LOX, which makes it useful for studying the effects of these enzymes on inflammation and pain. It is also a potent inhibitor of certain enzymes involved in the metabolism of purine derivatives, making it useful for studying the effects of these enzymes on cell signaling pathways and the regulation of gene expression.
However, there are also some limitations to using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine in laboratory experiments. It is a relatively expensive compound and can be difficult to obtain in large quantities. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine is a relatively unstable compound and can degrade over time.
将来の方向性
There are a number of potential future directions for research using 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine. It could be used to study the effects of COX-2 and 5-LOX inhibitors on other diseases, such as diabetes and Alzheimer’s disease. 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could also be used to study the effects of purine derivatives on cell signaling pathways and the regulation of gene expression. In addition, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of various drugs on cell proliferation, apoptosis, and cell migration. Finally, 9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine could be used to study the effects of COX-2 and 5-LOX inhibitors on inflammation and pain in animal models.
合成法
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine can be synthesized from the reaction of 4-phenylpiperazine with cyclopropyl bromide. The reaction is performed in anhydrous dimethylformamide (DMF) at a temperature of 80°C. The reaction is catalyzed by a base, such as sodium hydride, and the product is isolated by column chromatography. The yield of the reaction is typically high, with yields of up to 96%.
特性
IUPAC Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)purine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N6/c1-2-4-14(5-3-1)22-8-10-23(11-9-22)17-16-18(20-12-19-17)24(13-21-16)15-6-7-15/h1-5,12-13,15H,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXHZGQKZGXNJSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C=NC3=C2N=CN=C3N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-cyclopropyl-6-(4-phenylpiperazin-1-yl)-9H-purine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-methyl-2-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]-1,3-benzothiazole](/img/structure/B6443094.png)

![2-cyclopropyl-4-(difluoromethyl)-6-(4-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443112.png)
![2-cyclopropyl-4-(difluoromethyl)-6-(4-{thieno[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6443113.png)

![2-cyclopropyl-4-(4-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperazin-1-yl)-6-ethylpyrimidine](/img/structure/B6443132.png)
![2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B6443137.png)
![4-[4-(5-fluoro-2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]quinoline](/img/structure/B6443140.png)
![2-[4-(4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B6443144.png)
![4-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-6-(1H-imidazol-1-yl)pyrimidine](/img/structure/B6443157.png)
![4-[4-(2-methoxyphenyl)piperazin-1-yl]-6-(4-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B6443169.png)
![4-[(9-cyclopropyl-9H-purin-6-yl)amino]benzamide](/img/structure/B6443172.png)

